

Introduction: The Quinoline Scaffold and its Strategic Importance

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>3-Amino-8-methoxyquinoline dihydrochloride</i>
CAS No.:	1266226-29-2
Cat. No.:	B1423215

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The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it a versatile building block for designing compounds with a wide spectrum of biological activities. Quinoline derivatives are the core of numerous pharmaceuticals, demonstrating anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the specific molecular characteristics of a functionalized derivative, **3-Amino-8-methoxyquinoline dihydrochloride**, providing a comprehensive technical overview of its structure, properties, and scientific context for professionals in drug discovery and chemical research.

Core Molecular Structure and Physicochemical Profile

3-Amino-8-methoxyquinoline dihydrochloride is a quinoline derivative characterized by an amino group at the C3 position and a methoxy group at the C8 position. It is supplied as a dihydrochloride salt, which enhances its solubility in aqueous media—a critical factor for many biological and experimental applications.

The fundamental structure consists of the planar quinoline core. The electron-donating methoxy group (-OCH₃) at the 8-position and the amino group (-NH₂) at the 3-position significantly influence the electron density distribution across the aromatic system, thereby modulating its chemical reactivity and potential biological interactions. The protonation of the basic nitrogen atoms (the quinoline ring nitrogen and the 3-amino group) to form the dihydrochloride salt is crucial for its stability and handling as a solid.

Caption: 2D structure of 3-Amino-8-methoxyquinoline with dihydrochloride salt.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	8-methoxyquinolin-3-amine dihydrochloride	N/A
CAS Number	Not available for dihydrochloride salt	N/A
Molecular Formula	C ₁₀ H ₁₀ N ₂ O · 2HCl	[3][4]
Molecular Weight	247.12 g/mol	[3][4]
Appearance	Solid	[3]
SMILES String	<chem>NC1=CC2=CC=CC(OC)=C2N=C1.Cl.Cl</chem>	[3]

| InChI Key | VKLPWBXHQBOTP-UHFFFAOYSA-N |[3] |

Plausible Synthetic Strategy and Workflow

While a specific, published synthesis for **3-Amino-8-methoxyquinoline dihydrochloride** is not readily available, a logical and established synthetic route can be proposed based on fundamental quinoline chemistry. The synthesis would likely begin with the commercially available 8-methoxyquinoline and proceed through a nitration-reduction sequence, a standard method for introducing an amino group to an aromatic ring.

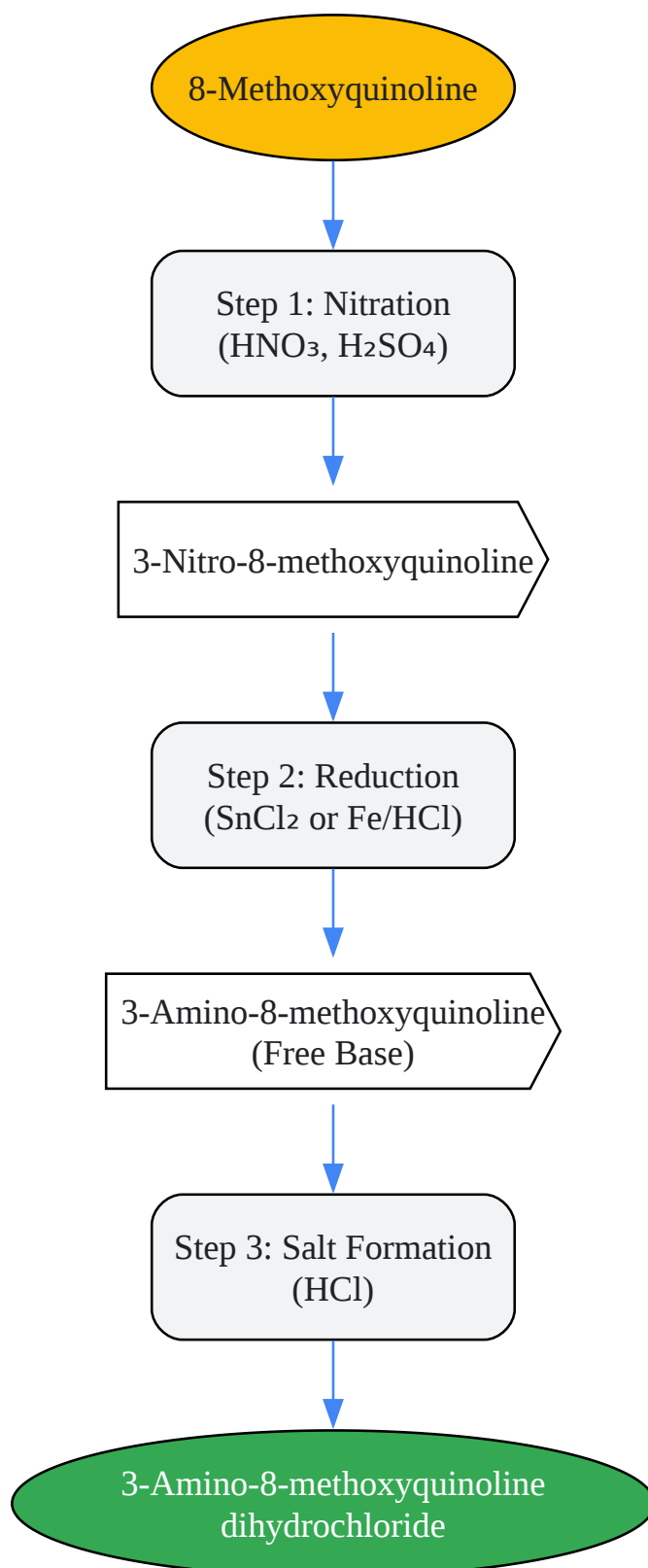
Causality Behind Experimental Choices:

- Starting Material: 8-Methoxyquinoline is a logical precursor as the C8-methoxy group is already in place.[5][6]
- Nitration: Electrophilic nitration is a classic method for functionalizing aromatic rings. The position of nitration on the quinoline ring is directed by the existing methoxy group and the ring nitrogen. While complex, conditions can be optimized to favor substitution at the C3 position.
- Reduction: The reduction of the nitro group to a primary amine is a high-yield, reliable transformation. Catalytic hydrogenation or reduction with metals like tin or iron in acidic media are standard, field-proven protocols.[7]
- Salt Formation: Treatment of the resulting amine (the free base) with hydrochloric acid allows for the isolation of the stable and more soluble dihydrochloride salt.

Experimental Protocol (Proposed)

- Step 1: Nitration of 8-Methoxyquinoline.
 - Dissolve 8-methoxyquinoline in concentrated sulfuric acid at 0°C.
 - Add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction rate and regioselectivity.
 - Allow the reaction to proceed to completion, then carefully pour the mixture over ice to precipitate the nitro-substituted product.
 - Filter and wash the solid to obtain crude 3-nitro-8-methoxyquinoline.
- Step 2: Reduction to 3-Amino-8-methoxyquinoline.
 - Suspend the crude 3-nitro-8-methoxyquinoline in an acidic medium such as ethanol and hydrochloric acid.
 - Add a reducing agent, such as stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or iron powder, portion-wise.[7]
 - Heat the mixture under reflux until the reaction is complete (monitored by TLC).

- Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the free base, 3-Amino-8-methoxyquinoline.
- Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.
- Step 3: Formation of Dihydrochloride Salt.
 - Dissolve the purified free base in a suitable solvent like ethanol or isopropanol.
 - Add a stoichiometric excess of concentrated hydrochloric acid or pass HCl gas through the solution.
 - The dihydrochloride salt will precipitate out of the solution.
 - Filter the solid, wash with a cold solvent (e.g., diethyl ether) to remove excess acid, and dry under vacuum.



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Caption: Proposed synthetic workflow for **3-Amino-8-methoxyquinoline dihydrochloride**.

Spectroscopic and Structural Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not published, we can predict the key spectroscopic signatures based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiple signals in the δ 7.0-9.0 ppm range, showing characteristic coupling patterns of the quinoline ring system.- Methoxy Protons ($-\text{OCH}_3$): A sharp singlet around δ 4.0 ppm.- Amine Protons ($-\text{NH}_2$): A broad singlet, which may be exchangeable with D_2O. In the dihydrochloride salt form, these would appear as a broader signal for $-\text{NH}_3^+$ further downfield.
^{13}C NMR	<ul style="list-style-type: none">- Aromatic Carbons: 8-10 signals in the δ 110-160 ppm range, corresponding to the carbons of the quinoline core.- Methoxy Carbon ($-\text{OCH}_3$): A signal around δ 55-60 ppm.
FT-IR (cm^{-1})	<ul style="list-style-type: none">- N-H Stretching: Broad absorptions around $3200\text{-}3400\text{ cm}^{-1}$ for the amine (or ammonium) group.- C-H Stretching (Aromatic): Peaks just above 3000 cm^{-1}.- C-H Stretching (Aliphatic): Peaks just below 3000 cm^{-1} for the methoxy group.- C=C and C=N Stretching: Strong absorptions in the $1500\text{-}1600\text{ cm}^{-1}$ region.- C-O Stretching (Ether): A strong band around 1250 cm^{-1}.

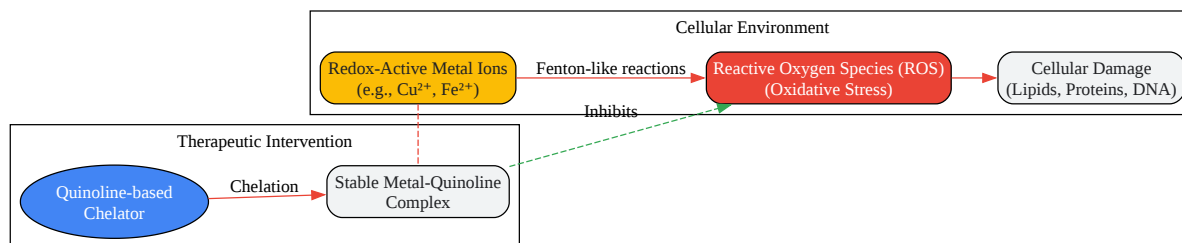
| Mass Spec (ESI+) | - Molecular Ion: The free base would show a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 175.08. |

Authoritative Grounding: The definitive confirmation of the 3D molecular structure and the precise location of the chloride counter-ions would be achieved through single-crystal X-ray diffraction analysis.[8] This technique provides unambiguous data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding solid-state properties and potential intermolecular interactions.

Biological Relevance and Potential Applications

The 3-Amino-8-methoxyquinoline scaffold is of significant interest to drug development professionals due to the established biological activities of related quinoline derivatives.

- **Antimalarial and Anti-infective Agents:** 8-aminoquinolines are a cornerstone class of antimalarial drugs, with primaquine being a prominent example.[2] Their mechanism is thought to involve metabolic activation into redox-active species that generate oxidative stress within the parasite.[2] Derivatives are also explored for broad-spectrum anti-infective properties against leishmania, fungi, and bacteria.[9]
- **Anticancer Activity:** Many quinoline-based compounds exhibit potent anticancer activity.[2] [10] This is often attributed to their ability to intercalate DNA, inhibit key enzymes like topoisomerase, or modulate signaling pathways crucial for cancer cell survival.[2]
- **Neuroprotection and Metal Chelation:** The 8-hydroxyquinoline scaffold, a close analogue to the 8-methoxyquinoline core, is a well-known metal chelator.[10][11] By sequestering redox-active metal ions like copper and iron, these compounds can mitigate oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's.[11][12] While the methoxy group in the title compound reduces this chelating ability compared to a hydroxyl group, the overall scaffold remains a point of interest for designing neuroprotective agents.



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Caption: Generalized role of quinoline scaffolds as metal chelators to reduce oxidative stress.

Safety and Handling

Based on available data for the compound, it is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral).[3] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

Hazard Statements: H302: Harmful if swallowed.[3] Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

Conclusion

3-Amino-8-methoxyquinoline dihydrochloride is a strategically functionalized molecule built upon the high-value quinoline scaffold. Its structure combines features known to impart significant biological activity, including the 8-methoxy group common in antimalarial compounds and a versatile 3-amino group that serves as a handle for further chemical modification. The dihydrochloride salt form ensures enhanced solubility, making it amenable to biological screening and formulation development. This guide provides a foundational understanding of its molecular structure, plausible synthesis, and potential applications, offering a valuable

resource for researchers aiming to leverage this and related structures in the pursuit of novel therapeutics and advanced chemical materials.

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- To cite this document: BenchChem. [Introduction: The Quinoline Scaffold and its Strategic Importance]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1423215/docs#introduction-the-quinoline-scaffold-and-its-strategic-importance>]

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